Cas no 1213569-74-4 ((1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE)

(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE structure
1213569-74-4 structure
Product name:(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE
CAS No:1213569-74-4
MF:C10H16N2O2
MW:196.246242523193
CID:5592739
PubChem ID:55278116

(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE Chemical and Physical Properties

Names and Identifiers

    • (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE
    • 1213569-74-4
    • AKOS006330618
    • N13790
    • AKOS015931108
    • Inchi: 1S/C10H16N2O2/c1-13-8-4-3-5-9(14-2)10(8)7(12)6-11/h3-5,7H,6,11-12H2,1-2H3/t7-/m1/s1
    • InChI Key: OEFZNWLHWVRJJG-SSDOTTSWSA-N
    • SMILES: [C@@H](C1=C(OC)C=CC=C1OC)(N)CN

Computed Properties

  • Exact Mass: 196.121177757g/mol
  • Monoisotopic Mass: 196.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 70.5Ų
  • XLogP3: -0.2

(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A805830-1g
(1S)-1-(2,6-dimethoxyphenyl)ethane-1,2-diamine
1213569-74-4 95%
1g
$474.0 2024-04-25

Additional information on (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE

Chemical Profile of (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE (CAS No. 1213569-74-4)

(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE, identified by its Chemical Abstracts Service (CAS) number 1213569-74-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of diamines, characterized by the presence of two amino (-NH₂) functional groups attached to an ethane backbone. The stereochemistry of this molecule is defined by the (1S) configuration, indicating the spatial arrangement of atoms around the chiral center, which is crucial for its biological activity and pharmacological properties.

The molecular structure of (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE features a phenyl ring substituted with two methoxy groups at the 2 and 6 positions. This substitution pattern enhances the lipophilicity and solubility of the compound, making it more amenable for absorption and distribution within biological systems. The presence of two amino groups not only contributes to its basicity but also provides multiple sites for interaction with biological targets, including enzymes and receptors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of diamine derivatives. (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE has emerged as a promising candidate in this context due to its structural features and potential biological activities. Studies have suggested that this compound may exhibit properties relevant to various therapeutic areas, including anti-inflammatory, anticancer, and neuroprotective effects.

One of the most compelling aspects of (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE is its potential as a scaffold for drug design. The combination of a chiral center and aromatic substitution patterns allows for fine-tuning of physicochemical properties such as solubility, permeability, and metabolic stability. These attributes are critical for optimizing drug-like characteristics (ADMET properties), ensuring that the compound can effectively reach its target site within the body while minimizing side effects.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE with various biological targets. These studies have highlighted its potential interactions with enzymes involved in signal transduction pathways and with receptors implicated in neurological disorders. For instance, preliminary research indicates that this compound may interact with monoamine oxidase (MAO) enzymes, which are known to play a role in mood regulation and neurodegenerative diseases.

The stereochemical purity of (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE is another critical factor that has been extensively studied. Enantiomers—molecules that are mirror images of each other—can exhibit vastly different biological activities due to their distinct interactions with chiral biological targets. The (1S) configuration ensures that this compound maintains a specific spatial arrangement that may enhance its efficacy and selectivity compared to its enantiomer.

Investigations into the pharmacokinetic behavior of (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE have revealed interesting insights into its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies suggest that the compound exhibits moderate oral bioavailability and undergoes metabolic transformations that could influence its therapeutic window. Understanding these processes is essential for designing clinical trials and optimizing dosing regimens.

The potential applications of (1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE extend beyond traditional small-molecule drugs. Its structural motifs have inspired the development of peptidomimetics—molecules designed to mimic peptide sequences while offering improved pharmacological properties. Such derivatives could serve as novel therapeutic agents or probes for understanding biological mechanisms.

In conclusion,(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE (CAS No. 1213569-74-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further research and development. As our understanding of molecular interactions continues to evolve,(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE is poised to play a pivotal role in shaping future therapeutic strategies across multiple disease areas.

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Amadis Chemical Company Limited
(CAS:1213569-74-4)(1S)-1-(2,6-DIMETHOXYPHENYL)ETHANE-1,2-DIAMINE
A986048
Purity:99%
Quantity:1g
Price ($):427.0